Gal β(1-3)[GlcNAc β(1-6)]GalNAc-α-Thr
説明
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex carbohydrate structure known as a glycan. It is composed of galactose, N-acetylglucosamine, and N-acetylgalactosamine linked to the amino acid threonine. This glycan is often found in glycoproteins and plays a crucial role in various biological processes, including cell-cell communication, immune response, and protein stability.
科学的研究の応用
Chemistry
In chemistry, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is used as a model compound to study glycosylation reactions and carbohydrate chemistry. It helps in understanding the synthesis and behavior of complex glycans.
Biology
In biology, this glycan is crucial for studying cell-cell interactions, immune responses, and protein folding. It is often used in glycoprotein research to understand how glycans affect protein function and stability.
Medicine
In medicine, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. It is also explored as a potential therapeutic target for drug development.
Industry
In the industrial sector, this glycan is used in the production of glycoprotein-based therapeutics and vaccines. It is also employed in the development of diagnostic tools and biosensors.
作用機序
Target of Action
The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .
Mode of Action
The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .
Biochemical Pathways
The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .
Pharmacokinetics
It is known that the compound is soluble in appropriate solvents such as water or physiological saline .
Result of Action
The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .
生化学分析
Biochemical Properties
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several biochemical reactions. It is formed by the action of glycosyltransferases, specifically core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Gal beta(1-3)GalNAc in O-glycans. This conversion results in the formation of the core2 structure, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc. The compound interacts with various enzymes and proteins, including galectins, which are a type of lectin that binds to beta-galactoside sugars. These interactions are crucial for cell-cell communication and immune response .
Cellular Effects
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this glycan structure on cell surface proteins can affect the binding of ligands and receptors, thereby altering signal transduction pathways. Additionally, it has been shown to play a role in cancer metastasis by promoting cell adhesion and migration .
Molecular Mechanism
The molecular mechanism of action of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its binding interactions with biomolecules. This compound can bind to galectins, which are involved in various cellular processes such as apoptosis, cell proliferation, and immune response. The binding of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr to galectins can inhibit or activate these proteins, leading to changes in gene expression and cellular function. Additionally, this glycan structure can influence enzyme activity by acting as a substrate or inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this glycan structure is relatively stable under physiological conditions, but it can be degraded by specific glycosidases. Long-term exposure to Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can lead to changes in cellular metabolism and gene expression, which may have implications for disease progression and treatment .
Dosage Effects in Animal Models
The effects of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr vary with different dosages in animal models. At low doses, this compound can enhance cell signaling and immune response, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can lead to cell death and tissue damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several metabolic pathways. It is synthesized by the action of glycosyltransferases and can be degraded by glycosidases. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can affect the overall metabolic state of the cell, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by glycan transporters and can bind to lectins and other proteins in the extracellular matrix. The localization and accumulation of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can influence its biological activity and function .
Subcellular Localization
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is localized in various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and cell membrane. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The activity and function of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can be affected by its localization, as it interacts with different biomolecules in specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Here is a general outline of the synthetic route:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation: The protected monosaccharides are then subjected to glycosylation reactions. For example, galactose can be glycosylated with N-acetylglucosamine using a glycosyl donor and a glycosyl acceptor in the presence of a catalyst like silver triflate.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired glycan structure.
Coupling to Threonine: The glycan is then coupled to the amino acid threonine using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this glycan involves similar steps but on a larger scale. Automated glycan synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The glycan can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert aldehyde groups to alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of catalysts.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
類似化合物との比較
Similar Compounds
Gal beta(1-4)GlcNAc: Another glycan with a different linkage pattern.
GalNAc-alpha-Ser: A similar glycan linked to the amino acid serine.
GlcNAc beta(1-6)GalNAc: A glycan with a different monosaccharide sequence.
Uniqueness
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific linkage pattern and the presence of threonine. This unique structure allows it to interact with specific receptors and proteins, making it valuable for studying glycan-protein interactions and their biological effects.
生物活性
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, often referred to as a glycopeptide, plays a crucial role in various biological processes, particularly in cellular recognition, immune response modulation, and tumor biology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with proteins, and implications in disease contexts.
Overview of the Compound
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex glycan structure that consists of galactose (Gal), N-acetylglucosamine (GlcNAc), and N-acetylgalactosamine (GalNAc) linked to threonine (Thr). This compound is synthesized through the action of specific glycosyltransferases and is integral to the structure of O-glycans found in glycoproteins.
Target Interactions:
The compound interacts with various proteins, particularly galectins, which are a type of lectin that binds specifically to beta-galactoside sugars. This interaction is essential for mediating cell-cell communication and regulating immune responses. Galectins play significant roles in inflammation, apoptosis, and cancer progression by influencing cellular signaling pathways.
Biochemical Properties:
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc involves the enzyme core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of GlcNAc to form the core2 structure. The compound's formation and subsequent interactions are crucial for maintaining proper cellular functions and responses .
Immune Response Modulation
Research indicates that Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr significantly influences immune responses. It has been shown to modulate the behavior of immune cells by altering glycan structures on their surfaces, which can affect how these cells interact with pathogens and other immune components .
Tumor Biology
This glycopeptide has been implicated in cancer biology, particularly in how tumor cells evade immune detection. The modification of glycan structures on tumor cells can facilitate their survival and metastasis by altering their recognition by immune cells .
Study on Glycan Structures
A study conducted by Glycobiology highlighted how specific glycan structures, including Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, influence the binding affinity to galectins and other lectins. The study utilized NMR spectroscopy and molecular dynamics simulations to elucidate the conformational preferences of this glycan structure .
Cancer Research Implications
In another investigation focusing on malignant cell lines, it was observed that increased activity of glycosyltransferases correlates with elevated levels of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr. This correlation suggests that alterations in glycosylation patterns could serve as biomarkers for cancer progression and may provide therapeutic targets for intervention .
Synthesis and Analytical Methods
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr typically involves several steps:
- Protection of Hydroxyl Groups: Protecting groups are used to prevent unwanted reactions during synthesis.
- Glycosylation Reactions: Monosaccharides are glycosylated using appropriate donors and acceptors.
- Deprotection: After synthesis, protecting groups are removed to yield the final product.
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the purity and structural integrity of synthesized compounds .
特性
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQEZMFMBODFK-AFBIBDJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693689 | |
Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186600-27-1 | |
Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。